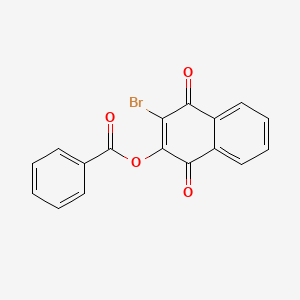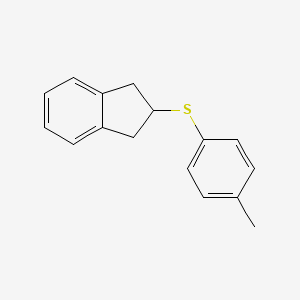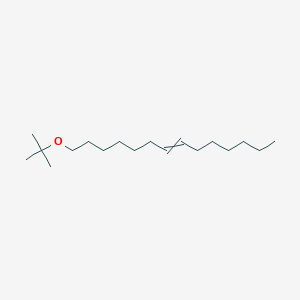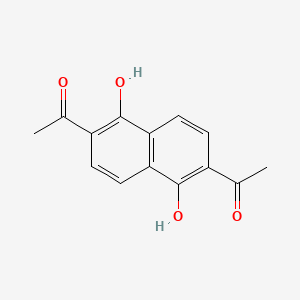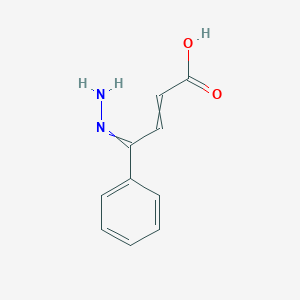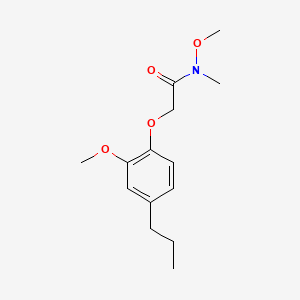
2-Isocyanato-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-9H-xanthen-9-one is a derivative of xanthone, an aromatic oxygenated heterocyclic molecule with a dibenzo-γ-pyrone scaffold. Xanthones are known for their diverse biological activities and are found in various plants, fungi, and lichens
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-9H-xanthen-9-one typically involves the classical condensation of a salicylic acid with a phenol derivative . This method can be optimized by using different catalysts and reaction conditions. For instance, the use of zinc chloride/phosphoryl chloride has been found to produce xanthones in better yield and with shorter reaction times . Other methods include the use of aryl aldehydes with phenol derivatives, salicylaldehydes with 1,2-dihaloarenes, and o-haloarenecarboxylic acids with arynes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been explored to accelerate the reaction process and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isocyanato-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the isocyanate group and the xanthone scaffold.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of various substituted xanthone derivatives .
Applications De Recherche Scientifique
2-Isocyanato-9H-xanthen-9-one has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, xanthone derivatives, including this compound, have shown potential as anti-cancer, anti-inflammatory, and anti-Alzheimer agents . The compound’s ability to modulate various biological responses makes it a valuable tool for drug development and other biomedical research .
Mécanisme D'action
The mechanism of action of 2-Isocyanato-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound’s isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules . This interaction can modulate the activity of various enzymes and signaling pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
2-Isocyanato-9H-xanthen-9-one can be compared with other xanthone derivatives, such as azaxanthones and acridones . Azaxanthones are molecules with one or more nitrogen atoms placed in the aromatic moiety of the xanthone chromophore, while acridones are similar in structure but contain a nitrogen atom in place of the oxygen atom in the xanthone scaffold . The presence of the isocyanate group in this compound makes it unique and imparts distinct reactivity and biological activities compared to other xanthone derivatives .
Propriétés
Numéro CAS |
91000-55-4 |
|---|---|
Formule moléculaire |
C14H7NO3 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
2-isocyanatoxanthen-9-one |
InChI |
InChI=1S/C14H7NO3/c16-8-15-9-5-6-13-11(7-9)14(17)10-3-1-2-4-12(10)18-13/h1-7H |
Clé InChI |
YWXNNPXJEPZFSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


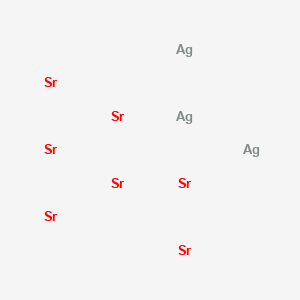
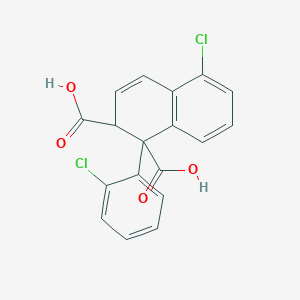
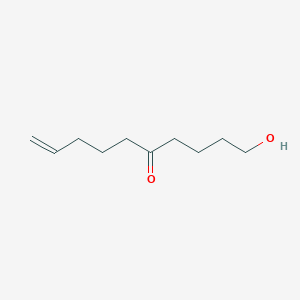
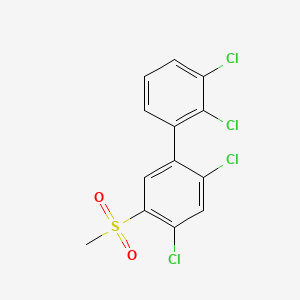

![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)

![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)
